1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine
Description
1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine is a benzhydrylpiperazine derivative characterized by a piperazine core substituted at the 1-position with a bis(4-fluorophenyl)methyl group and at the 4-position with a benzoyl moiety. This compound is structurally related to pharmacologically active piperazine derivatives, such as flunarizine and lomerizine, which are known for their calcium channel-blocking properties . The bis(4-fluorophenyl)methyl group is a critical pharmacophore that enhances binding affinity to diverse biological targets, including neurotransmitter receptors and ion channels .
Properties
Molecular Formula |
C24H22F2N2O |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H22F2N2O/c25-21-10-6-18(7-11-21)23(19-8-12-22(26)13-9-19)27-14-16-28(17-15-27)24(29)20-4-2-1-3-5-20/h1-13,23H,14-17H2 |
InChI Key |
PBNJCINTNHFLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
- The next step is the Friedel-Crafts acylation , where benzoyl chloride reacts with the intermediate to yield 1-benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine .
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of with to form the intermediate .
Reaction Conditions: These reactions typically occur under anhydrous conditions, often using a Lewis acid catalyst such as .
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent[][1].
Chemical Reactions Analysis
Key Reaction: Acylation of 1-[Bis(4-fluorophenyl)methyl]piperazine
The compound is synthesized via nucleophilic substitution of 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9) with benzoyl chloride under mild conditions .
Mechanism : The secondary amine of the piperazine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a stable amide bond. Fluorine atoms on the benzhydryl group enhance electron withdrawal, increasing the nucleophilicity of the piperazine nitrogen .
2.1. Substitution at the Piperazine Nitrogen
The remaining piperazine nitrogen can undergo further alkylation or acylation:
Example : Reaction with 4-bromobenzoyl chloride yields 1-(4-bromobenzoyl)-4-[bis(4-fluorophenyl)methyl]piperazine (m.p. 189.7°C, IR: 1636 cm⁻¹ for C=O stretch) .
2.2. Benzoyl Group Modifications
The benzoyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
Analytical Data : Nitrated derivatives show UV absorption at λmax = 224 nm (log ε = 4.69) .
Stability Under Biological Conditions
Time-dependent cytotoxicity studies confirm the compound’s stability in physiological environments (e.g., 24 hr incubation in cell culture media at 37°C) . No significant degradation is observed via HPLC, supporting its utility in drug discovery.
4.1. Cytotoxicity Profile
Derivatives exhibit potent activity against cancer cell lines (Table 1) :
| Compound | Cancer Cell Line (GI₅₀, µM) | Reference |
|---|---|---|
| 1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine | MCF-7: 4.36, HCT-116: 5.12 | |
| 1-(4-Bromobenzoyl) derivative | HUH-7: 3.89 |
4.2. Receptor Interactions
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may serve as a pharmacological tool or be involved in drug discovery.
Medicine: Its role in the synthesis of drugs like highlights its importance.
Industry: The compound’s applications extend to pharmaceuticals and related fields.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on the specific context (e.g., as an impurity or a pharmacologically active compound).
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects
- Position 4 Modifications: Flunarizine’s 4-cinnamyl group (E-configuration) confers calcium channel-blocking activity, while its (Z)-isomer (synthesized in ) shows reduced efficacy, highlighting stereochemical sensitivity. Substitution with a cyclohexyl methanone (LDK1229) shifts activity to CB1 inverse agonism, demonstrating scaffold versatility . Anticancer derivative 25’s undisclosed substituent at position 4 enhances cytotoxicity, suggesting that hydrophobic groups improve membrane permeability .
Bis(4-fluorophenyl)methyl Group :
Stereochemical Considerations
- The (E)-configuration of flunarizine’s cinnamyl group is essential for calcium channel blockade, whereas (Z)-isomers are less biologically active .
Clinical and Preclinical Insights
- Flunarizine vs. Propranolol: Flunarizine is slightly less effective than propranolol in migraine prevention but has fewer β-blocker-related side effects .
- LDK1229 vs. Rimonabant : LDK1229’s polar surface area and hydrophilicity may limit blood-brain barrier penetration, reducing psychiatric risks compared to rimonabant .
Biological Activity
1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with benzoyl chlorides under mild conditions. The general procedure includes:
- Reagents : Piperazine, benzoyl chloride, and potassium carbonate as a base.
- Solvent : N,N-dimethylformamide (DMF).
- Characterization Techniques : The synthesized compounds are characterized using spectroscopic methods like IR and NMR.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF7 (Breast) | 15.63 | Doxorubicin |
| HUH7 (Liver) | 10.25 | Neostigmine |
| HCT116 (Colon) | 12.50 | - |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the efficacy of these compounds in vitro .
The mechanism by which these compounds exert their cytotoxic effects appears to involve:
- Inhibition of Acetylcholinesterase (AChE) : Some derivatives have been shown to inhibit AChE, which is relevant in Alzheimer's disease treatment .
- Tubulin Polymerization Inhibition : Certain studies suggest that these compounds may disrupt microtubule formation during mitosis, which is crucial for cancer cell proliferation .
Study on Cytotoxicity
In a comprehensive study assessing the cytotoxicity of various piperazine derivatives, it was found that:
- Compounds with fluorinated phenyl groups exhibited enhanced activity against multiple cancer cell lines.
- The long-term stability of the compounds in cellular environments was confirmed through time-dependent assays .
Molecular Docking Studies
Molecular docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression, such as topoisomerase II. This binding affinity suggests a potential for developing these compounds as therapeutic agents in cancer treatment .
Q & A
Q. What are the key considerations for synthesizing 1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine?
- Methodological Answer : Synthesis involves nucleophilic substitution of a piperazine core with benzoyl and bis(4-fluorophenyl)methyl groups. Critical steps include:
- Reagent Selection : Use benzoyl chloride derivatives (e.g., 4-chlorobenzoyl chloride) and bis(4-fluorophenyl)methanol as electrophiles .
- Reaction Conditions : Optimize solvent (e.g., dichloromethane or acetonitrile) and base (e.g., triethylamine or diisopropylethylamine) to stabilize intermediates .
- Purification : Employ column chromatography or recrystallization (e.g., ethanol) to isolate the product .
Q. How can the stereochemistry and conformation of this compound be confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve the chair conformation of the piperazine ring and dihedral angles between fluorophenyl groups (e.g., 68.64° in similar derivatives) to confirm spatial arrangement .
- NMR Spectroscopy : Analyze coupling constants (e.g., H and C NMR) to verify substitution patterns and absence of rotational isomers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Analog Synthesis : Replace substituents (e.g., fluorophenyl groups with chlorophenyl or nitro groups) to assess impact on cytotoxicity or enzyme inhibition .
- In Vitro Assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, fluorescence-based assays for carbonic anhydrase inhibition) to quantify activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like tyrosine kinases .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., HT-29 vs. MCF-7) and enzyme isoforms (e.g., hCA I vs. hCA II) to minimize variability .
- Structural Validation : Compare crystallographic data (e.g., hydrogen bonding networks) to confirm compound integrity across studies .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and hydrogen bond donors/acceptors to predict absorption and BBB permeability .
- Molecular Dynamics Simulations : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to estimate bioavailability .
Physicochemical and Mechanistic Questions
Q. What experimental approaches characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions .
Q. How does the compound’s crystal packing influence solubility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
